molecular formula C6H6N4S B075630 6-Methyl-1,7-dihydro-2H-purine-2-thione CAS No. 1196-42-5

6-Methyl-1,7-dihydro-2H-purine-2-thione

Cat. No.: B075630
CAS No.: 1196-42-5
M. Wt: 166.21 g/mol
InChI Key: RETZWTMHXMVXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,7-dihydro-2H-purine-2-thione is a heterocyclic compound with a purine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,7-dihydro-2H-purine-2-thione typically involves the reaction of appropriate purine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide (MeI) as a methylating agent in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,7-dihydro-2H-purine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives .

Scientific Research Applications

6-Methyl-1,7-dihydro-2H-purine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,7-dihydro-2H-purine-2-thione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This makes it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,7-dihydro-2H-purine-2-thione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-1,7-dihydropurine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETZWTMHXMVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=S)N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616600
Record name 6-Methyl-1,7-dihydro-2H-purine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-42-5
Record name 6-Methyl-1,7-dihydro-2H-purine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.